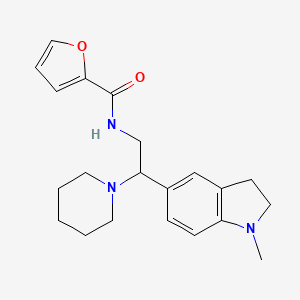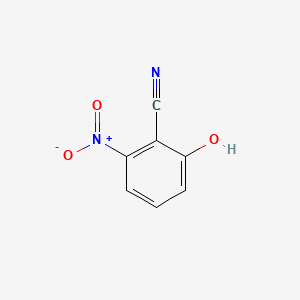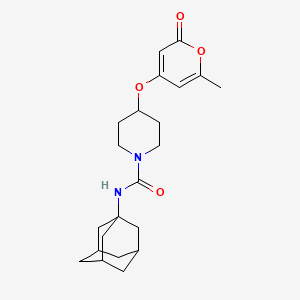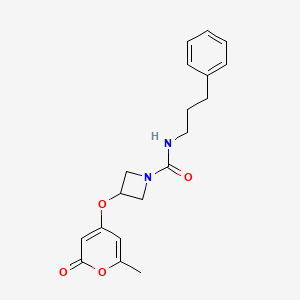![molecular formula C22H26N4O3S B2800381 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1797953-75-3](/img/structure/B2800381.png)
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a piperidin-4-yl group, a urea group, and a 2,3-dimethoxyphenyl group. These groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact order of these steps would depend on the reactivity of the different groups and the conditions under which the reactions can occur.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the benzo[d]thiazole ring suggests that the compound may have a rigid, three-dimensional structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the urea group might make the compound a potential hydrogen bond donor and acceptor, influencing its reactivity with other compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the urea group might influence its solubility in water, while the aromatic rings might influence its UV/Vis absorption spectrum.Scientific Research Applications
Anti-Arrhythmic Activity
Compounds structurally related to 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea have been researched for their anti-arrhythmic properties. For example, certain piperidine-based 1,3-thiazole derivatives have demonstrated significant anti-arrhythmic activity in scientific studies (Abdel‐Aziz et al., 2009).
Antimicrobial and Antioxidant Properties
Similar compounds have been synthesized and tested for their antimicrobial and antioxidant activities. These derivatives have shown good antibacterial, antifungal, and antioxidant activity when compared to standard drugs, suggesting their potential as lead compounds for further research in these areas (Sudhamani et al., 2015).
Anti-Microbial Activity and Cytotoxicity
Novel urea derivatives related to this chemical structure have been evaluated for their inhibitory effects as anti-microbial agents and cytotoxicity. These compounds exhibited promising anti-microbial activity against selected bacterial strains and moderate to good effectiveness against fungal pathogens. Preliminary cytotoxicity studies showed significant results at microliter concentration (Shankar et al., 2017).
Antiacetylcholinesterase Activity
Compounds with similar structures have been assessed for antiacetylcholinesterase activity. Studies have focused on optimizing the spacer length linking two pharmacophoric moieties in the compound's structure and testing compounds with greater conformational flexibility, leading to potential applications in treating conditions related to acetylcholinesterase activity (Vidaluc et al., 1995).
Antihypertensive Activity
Research has also been conducted on the antihypertensive activity of related compounds. The relationship between pharmacological activity and stereochemical structure was explored, particularly focusing on alpha-blocking actions, which are crucial in managing hypertension (Kasuya et al., 1983).
Safety And Hazards
Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing the compound, studying its properties, and exploring its potential applications.
properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-28-18-8-5-7-17(20(18)29-2)24-21(27)23-14-15-10-12-26(13-11-15)22-25-16-6-3-4-9-19(16)30-22/h3-9,15H,10-14H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKJMFQXVNREOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)


![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)

![3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2800307.png)
![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)

![tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2800316.png)

![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2800318.png)
![4-(difluoromethoxy)-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2800319.png)
